molecular formula C22H20FN3O2 B14877324 2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B14877324
M. Wt: 377.4 g/mol
InChI Key: JZPOKXDXFHKASC-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolinesThe presence of fluorine and other substituents in its structure contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multicomponent reactions. One common method involves the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out under reflux conditions in chloroform .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign catalysts and solvents, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves the inhibition of carbonic anhydrase isozymes. This inhibition disrupts the pH balance within cancer cells, leading to cell cycle arrest and apoptosis. The compound’s fluorine substituent enhances its binding affinity to the enzyme’s active site, making it a potent inhibitor .

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione

InChI

InChI=1S/C22H20FN3O2/c1-13(2)12-26-20(14-8-4-6-10-16(14)23)24-21-18(22(26)28)19(27)15-9-5-7-11-17(15)25(21)3/h4-11,13H,12H2,1-3H3

InChI Key

JZPOKXDXFHKASC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CC=C4F

Origin of Product

United States

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